sodium [4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] hydrogen phosphate
Description
Contextualization within Chromogenic Enzyme Substrates
Chromogenic substrates are compounds that are colorless and soluble until acted upon by a specific enzyme. dcfinechemicals.com The enzymatic reaction cleaves a part of the substrate molecule, releasing a chromophore—a chemical group that is colored. dcfinechemicals.com The intensity of the resulting color can be measured to quantify enzyme activity. taylorandfrancis.com This class of substrates is fundamental to various biochemical techniques, including ELISA, immunohistochemistry, and Western blotting. dcfinechemicals.com
The quest for reliable measurement of phosphatase activity has led to the development of numerous substrates over the years. Early methods often relied on quantifying the inorganic phosphate (B84403) released from a substrate like glycerophosphate. The introduction of chromogenic substrates in the mid-20th century marked a significant advancement, simplifying detection protocols.
One of the most widely used early chromogenic substrates is p-nitrophenyl phosphate (pNPP). taylorandfrancis.comguidechem.com When hydrolyzed by phosphatase, it releases p-nitrophenol, a yellow-colored compound that is measured spectrophotometrically. sigmaaldrich.com While effective, the search for substrates with greater specificity, different colorimetric properties, and improved safety profiles continued. For instance, substrates like 5-bromo-4-chloro-3-indolyl phosphate (BCIP), often used with nitro blue tetrazolium (NBT), were developed to produce an insoluble, dark purple precipitate, making them ideal for blotting and histochemical staining techniques. dcfinechemicals.comsigmaaldrich.com The development of thymolphthalein (B86794) phosphate was driven by the need for a substrate with high specificity for certain isoenzymes, such as prostatic acid phosphatase, and to provide a safer alternative to reagents like α-naphthyl phosphate, which was used with dyes that were later identified as potential carcinogens. nih.govoup.com
The selection of thymolphthalein phosphate as a substrate for certain phosphatase assays is based on several key advantages:
Specificity : It demonstrates a high degree of specificity for particular phosphatases, most notably prostatic acid phosphatase. oup.comnih.gov This makes it exceptionally useful in clinical diagnostics for distinguishing the prostatic isoenzyme from other forms of acid phosphatase found in tissues like bone, liver, and blood platelets. nih.gov
Safety : It serves as a safer alternative to other chromogenic systems that may involve hazardous or carcinogenic components. nih.gov
Assay Convenience : The enzymatic reaction yields thymolphthalein, which remains colorless until the pH is raised. This allows the enzymatic hydrolysis to be effectively stopped and the color developed in a single step by adding an alkaline solution, simplifying the assay procedure. medchemexpress.comoup.com
Sensitivity and Kinetics : The assay demonstrates good sensitivity across a broad range of enzyme activity and exhibits zero-order kinetics up to high concentrations of the enzyme, allowing for reliable measurements. oup.com
Fundamental Principles of Enzymatic Hydrolysis and Chromogenic Detection
The use of thymolphthalein phosphate hinges on a two-stage principle: first, the enzyme-catalyzed cleavage of the phosphate group, and second, the pH-dependent color development of the resulting product for measurement. ontosight.aioup.com
Phosphatases are a class of hydrolase enzymes that catalyze the removal of phosphate groups from various molecules, including phosphate monoesters. nih.gov The reaction with thymolphthalein phosphate involves the enzymatic hydrolysis of the phosphate ester bond. ontosight.ai In this process, a water molecule is used to cleave the bond, releasing the thymolphthalein molecule and an inorganic phosphate ion as products. The enzyme, typically an acid or alkaline phosphatase, acts as a catalyst, facilitating this reaction without being consumed. ontosight.ainih.gov The rate of this hydrolysis is directly proportional to the concentration and activity of the phosphatase enzyme in the sample.
The product of the enzymatic reaction, thymolphthalein, is itself a pH indicator. gspchem.com In acidic or neutral solutions (pH below 9.3), its lactone form is predominant, and the molecule is colorless. gspchem.com To detect and quantify the amount of thymolphthalein released, the pH of the reaction mixture is raised to an alkaline level (above 10), which also serves to stop the enzymatic reaction. medchemexpress.comoup.com In this basic environment, the thymolphthalein molecule undergoes a structural rearrangement to its blue, quinonoid, deprotonated form. gspchem.comresearchgate.net
This distinct blue color has a maximum absorbance at a wavelength of approximately 595 nm to 600 nm. researchgate.netnih.gov By measuring the absorbance of the solution at this wavelength using a spectrophotometer, one can accurately determine the concentration of the released thymolphthalein. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the chromophore, which in turn reflects the activity of the phosphatase enzyme in the original sample.
Data Tables
Table 1: Properties of Thymolphthalein as a pH Indicator This table outlines the key chemical and indicator properties of thymolphthalein, the chromophore released from thymolphthalein phosphate.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₀O₄ | gspchem.com |
| Molecular Weight | 430.54 g/mol | gspchem.com |
| Appearance | White to pale yellow crystalline powder | gspchem.com |
| pH Indicator Range | 9.3 – 10.5 | gspchem.com |
| Color in Acidic/Neutral Solution (pH < 9.3) | Colorless | gspchem.com |
| Color in Alkaline Solution (pH > 10.5) | Blue | gspchem.com |
| Wavelength of Max. Absorbance (λmax) | ~595 - 600 nm | researchgate.netnih.gov |
Table 2: Comparison of Common Chromogenic Phosphatase Substrates This table provides a comparative overview of thymolphthalein phosphate and other widely used chromogenic substrates for phosphatase detection.
| Substrate | Enzyme | End Product | Assay Type | Reference |
| Thymolphthalein Phosphate | Acid/Alkaline Phosphatase | Soluble blue chromophore | Colorimetric (Soluble) | ontosight.aioup.com |
| p-Nitrophenyl Phosphate (pNPP) | Alkaline Phosphatase | Soluble yellow chromophore | Colorimetric (Soluble) | guidechem.comsigmaaldrich.com |
| 5-Bromo-4-chloro-3-indolyl Phosphate (BCIP) / Nitro Blue Tetrazolium (NBT) | Alkaline Phosphatase | Insoluble blue/purple precipitate | Histochemistry, Blotting | dcfinechemicals.comsigmaaldrich.com |
Properties
IUPAC Name |
sodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31O7P.Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h7-16,29H,1-6H3,(H2,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRLVLDBOCZSK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30NaO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17016-43-2 (Parent) | |
| Record name | 1(3H)-Isobenzofuranone, 3-(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-3-(2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028749635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Acros Organics MSDS] | |
| Record name | Sodium thymolphthalein monophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
28749-63-5 | |
| Record name | 1(3H)-Isobenzofuranone, 3-(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-3-(2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028749635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolylphosphoric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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Thymolphthalein Phosphate, Disodium Salt As a Substrate for Phosphatases
Alkaline Phosphatase Activity Determinationbiosynth.comwatson-int.comnih.govlabtest.com.brnih.govguidechem.comchemicalbook.comresearchgate.netrevmedconnect.com
Thymolphthalein (B86794) phosphate (B84403) is a widely used substrate for measuring the activity of alkaline phosphatase (ALP). labtest.com.brnih.gov The fundamental principle of this assay involves the hydrolysis of the phosphate group from the thymolphthalein monophosphate molecule by ALP. labtest.com.brlabtest.com.br This enzymatic reaction releases thymolphthalein. labtest.com.br In an alkaline environment, the liberated thymolphthalein undergoes a structural rearrangement to a dianion, which imparts a vibrant blue color to the solution. labtest.com.brwikipedia.org The intensity of this blue color is directly proportional to the amount of thymolphthalein released and, consequently, to the activity of the alkaline phosphatase enzyme in the sample. labtest.com.brlabtest.com.br The resulting color is typically measured spectrophotometrically at a wavelength of around 590 nm to 595 nm. labtest.com.brwikipedia.org
This method is valued for the stability of the thymolphthalein monophosphate substrate, which does not tend to hydrolyze spontaneously at room temperature. labtest.com.br The measurement can be performed using endpoint colorimetry, where the reaction is stopped after a specific time, or through fixed-time-kinetic methods. labtest.com.br
Application in Enzyme Activity Measurementbiosynth.comwatson-int.comnih.govlabtest.com.brnih.govguidechem.comchemicalbook.comresearchgate.netrevmedconnect.com
The measurement of alkaline phosphatase activity using thymolphthalein phosphate as a substrate is a common diagnostic and research tool. watson-int.comlabtest.com.brnih.gov The assay is applied to determine ALP levels in various biological samples, most notably human serum. nih.gov Elevated or decreased levels of ALP in serum can be indicative of certain medical conditions, particularly those related to the liver and bones.
In a typical assay procedure, a serum sample is incubated with the thymolphthalein monophosphate substrate in a buffered solution at an alkaline pH. labtest.com.br After a predetermined incubation period, the reaction is stopped, and the pH is adjusted to ensure the development of the blue color from the liberated thymolphthalein. labtest.com.br The activity of the enzyme is then calculated based on the absorbance reading. One unit of activity is often defined as the amount of enzyme that hydrolyzes one micromole of thymolphthalein monophosphate per minute under the specific conditions of the test. labtest.com.brlabtest.com.br This method has been adapted for use in automated analysis systems, facilitating high-throughput screening in clinical laboratories. nih.gov
Kinetic Studies with Alkaline Phosphatasewatson-int.comnih.gov
Thymolphthalein phosphate is a suitable substrate for investigating the kinetic properties of alkaline phosphatase. watson-int.com Such studies are crucial for understanding the enzyme's mechanism of action and for developing optimized assay conditions.
The concentration of thymolphthalein phosphate is a critical parameter in kinetic assays, as it directly influences the rate of the enzymatic reaction. To ensure that the reaction rate is proportional to the enzyme concentration (a condition known as zero-order kinetics), the substrate must be present in a concentration sufficient to saturate the enzyme. If the substrate concentration is too low, the reaction rate will be limited by the availability of the substrate rather than the activity of the enzyme.
For assays measuring alkaline phosphatase activity, thymolphthalein monophosphate is often used at a concentration of ≤ 25 mmol/L. labtest.com.br Optimization studies are performed to determine the ideal substrate concentration that provides maximum velocity (Vmax) without causing substrate inhibition, a phenomenon where very high substrate concentrations can lead to a decrease in enzyme activity.
| Parameter | Recommended Value | Source |
| Substrate | Thymolphthalein Monophosphate | labtest.com.br |
| Concentration | ≤ 25 mmol/L | labtest.com.br |
This interactive table summarizes the typical substrate concentration used in alkaline phosphatase assays.
Alkaline phosphatase, as its name suggests, functions optimally at alkaline pH values. nih.govwikipedia.org The precise pH optimum can vary depending on the source of the enzyme (e.g., bovine intestine, E. coli), the substrate being used, and the buffer composition. sigmaaldrich.com For assays utilizing thymolphthalein phosphate, the reaction is typically conducted in a buffer with a pH between 10.0 and 10.5. labtest.com.br This high pH not only ensures optimal enzyme activity but is also necessary for the development of the blue color from the dephosphorylated thymolphthalein product. labtest.com.brlabtest.com.br Studies have shown that the pH optimum for ALP can shift closer to neutral values when substrate concentrations are lowered. semanticscholar.org
| Parameter | Recommended Value | Source |
| Buffer pH | 10.0 - 10.5 | labtest.com.br |
| Measurement Wavelength | 590 nm | labtest.com.br |
This interactive table outlines the optimal pH and measurement wavelength for alkaline phosphatase activity determination using thymolphthalein phosphate.
Acid Phosphatase Activity Determinationnih.govguidechem.comchemicalbook.comresearchgate.netlabtest.com.brdntb.gov.uaasbmb.org
While best known for its use with alkaline phosphatase, thymolphthalein phosphate also serves as a substrate for determining the activity of acid phosphatase (ACP). researchgate.netgoogle.com The principle is analogous: the enzyme catalyzes the hydrolysis of the phosphate ester under acidic conditions (typically pH 5.0 to 6.0). google.com However, the thymolphthalein product is colorless at this acidic pH. google.com To measure the reaction, an alkali solution is added after a set incubation time. This step serves two purposes: it stops the enzymatic reaction by shifting the pH out of the optimal range for ACP, and it raises the pH sufficiently to develop the blue color of the thymolphthalein, which can then be quantified. google.com
Specificity for Prostatic Acid Phosphatase Researchnih.govchemicalbook.comlabtest.com.brasbmb.org
Thymolphthalein monophosphate has been particularly valuable in the clinical and research context for measuring prostatic acid phosphatase (PAP), an isoenzyme of acid phosphatase found in high concentrations in the prostate gland. nih.govnih.gov The measurement of PAP activity in serum has been used as an aid in the diagnosis and monitoring of prostatic carcinoma. nih.gov
Although methods using thymolphthalein phosphate are not completely specific for the prostatic isoenzyme, they have demonstrated a high correlation with other PAP measurement techniques. nih.govnih.gov Research has focused on modifying the assay to increase its sensitivity and specificity for PAP. nih.gov For instance, studies have explored the effects of various activators and inhibitors to better differentiate PAP from other acid phosphatases present in serum. The addition of surfactants like Brij-35 has been shown to enhance the hydrolysis of thymolphthalein monophosphate by purified prostatic acid phosphatase, suggesting that the substrate may need to combine with the detergent for the enzyme to catalyze its hydrolysis effectively. researchgate.net
Kinetic Studies with Acid Phosphatase
Kinetic analysis of the hydrolysis of thymolphthalein monophosphate by acid phosphatase provides insights into the enzyme's efficiency and its interactions with various effectors. Assays using this substrate have been shown to follow zero-order kinetics across a substantial range of enzyme activity, which is advantageous for clinical measurements. oup.comoup.com
Acid phosphatases, by definition, exhibit optimal activity in an acidic environment. colby.edu The optimal pH for acid phosphatase activity can vary depending on the source of the enzyme, but it generally falls within the range of 4.0 to 6.0. colby.eduresearchgate.netresearchgate.net For the acid phosphatase found in Burkholderia gladioli, the maximum rate of hydrolysis of a similar substrate, p-nitrophenylphosphate (PNPP), occurs at pH 6.0. nih.gov For assays involving thymolphthalein monophosphate, a citrate (B86180) buffer is commonly used. The addition of the sodium thymolphthalein monophosphate substrate, which is alkaline, typically adjusts the final pH of this buffer to 6.0, which is within the optimal range for prostatic acid phosphatase activity. oup.comresearchgate.net
The rate of thymolphthalein phosphate hydrolysis is influenced by the presence of activators and inhibitors.
Activators: As mentioned previously, non-ionic surfactants and proteins can act as activators, significantly increasing the rate of hydrolysis by prostatic acid phosphatase. researchgate.net Studies have shown a tenfold increase in reaction velocity with optimal concentrations of Brij 35 or bovine serum albumin. researchgate.net
Inhibitors: The activity of acid phosphatase is inhibited by various compounds.
L-Tartrate: This is a well-known classical inhibitor of prostatic acid phosphatase. nih.govnih.gov
Formaldehyde: This compound also demonstrates an inhibitory effect on prostatic acid phosphatase. nih.gov
Phosphate: As a product of the hydrolysis reaction, inorganic phosphate acts as a competitive inhibitor of the enzyme. nih.gov This end-product inhibition is a natural regulatory mechanism.
Metal Ions and Other Compounds: Other substances known to inhibit acid phosphatase activity include vanadate, molybdate, fluoride, arsenate, and p-hydroxymercuribenzoate. researchgate.netnih.govnih.govntu.edu.tw
Novel Competitive Inhibitors: Thymolphthalein monophosphate has been used as the substrate in kinetic studies to characterize new potential therapeutic inhibitors, such as certain aminoalkanol derivatives that exhibit competitive inhibition against prostatic acid phosphatase. mdpi.comnih.gov
Table 2: Effect of Various Compounds on Acid Phosphatase Activity
| Compound | Effect on Acid Phosphatase | Type of Interaction | Reference |
| Brij 35 | Activation | Activator | researchgate.net |
| Bovine Serum Albumin | Activation | Activator | researchgate.net |
| L-Tartrate | Inhibition | Inhibitor | nih.govnih.gov |
| Phosphate (PO₄³⁻) | Inhibition | Competitive Inhibitor | nih.gov |
| Molybdate (MoO₄²⁻) | Inhibition | Mixed Inhibitor | nih.gov |
| Fluoride (F⁻) | Inhibition | Noncompetitive/Mixed Inhibitor | nih.govntu.edu.tw |
| Vanadate | Inhibition | Inhibitor | researchgate.netnih.gov |
| Formaldehyde | Inhibition | Inhibitor | nih.gov |
Utility for Other Phosphatase Isoenzymes (e.g., Neutral Phosphatase, Glycopeptide Phosphatases)
The primary application documented for thymolphthalein phosphate is as a substrate for acid phosphatases and, to a lesser extent, alkaline phosphatases. google.com The literature extensively covers its use for the prostatic acid phosphatase isoenzyme due to its clinical relevance. While acid phosphatases are a broad class of enzymes, the specific use of thymolphthalein phosphate as a substrate for neutral phosphatases or glycopeptide phosphatases is not well-documented in the reviewed scientific literature. The reactivity and utility of this substrate are predominantly established within the context of enzymes that function optimally at acidic pH ranges.
Methodological Considerations and Analytical Applications
Spectrophotometric Assay Development and Optimization
The selection of the appropriate wavelength is paramount for the accurate detection of the chromophore, which is the dianion of thymolphthalein (B86794) formed under alkaline conditions. The enzymatic reaction liberates thymolphthalein, which is colorless at acidic or neutral pH but turns blue above its pKa transition range of 9.3–10.5. quora.com The blue thymolphthalein dianion exhibits a maximum absorbance peak around 595 nm. quora.com Therefore, spectrophotometric measurements for assays utilizing this substrate are typically performed at or near this wavelength to achieve maximum sensitivity and a linear response to the concentration of the product. In some contexts, a slightly different wavelength, such as 550 nm (using a green filter or diode), is also used effectively. sserc.org.ukpogo-app.co.uk
In end-point assays, the enzymatic reaction is allowed to proceed for a predetermined period, after which it must be stopped abruptly and uniformly across all samples. For assays involving thymolphthalein phosphate (B84403), a common and effective quenching technique is the addition of a strong alkaline solution, such as sodium carbonate or sodium hydroxide. mystrica.comsserc.org.ukpogo-app.co.ukresearchgate.net This serves a dual purpose:
Cessation of Enzyme Activity : The sharp increase in pH to a level well above the enzyme's optimal range (especially for acid phosphatases) effectively denatures the enzyme and halts all catalytic activity. sserc.org.ukpogo-app.co.uk
Color Development : The alkaline environment shifts the equilibrium of the liberated thymolphthalein product to its blue anionic form, allowing for colorimetric quantification. sserc.org.ukpogo-app.co.uk
For example, a 10% sodium carbonate solution is frequently used to stop the reaction and raise the pH sufficiently for color development. mystrica.comsserc.org.uk
To quantify enzyme activity, a standard curve is generated by preparing a series of solutions with known concentrations of the final product, thymolphthalein, under the same final assay conditions (i.e., in the alkaline stop solution). The absorbance of each standard is measured at the selected wavelength (e.g., 595 nm), and the data are plotted as absorbance versus concentration. wordpress.com This results in a standard curve, often with a linear relationship described by the Beer-Lambert law.
The absorbance values obtained from the unknown enzymatic samples are then compared to this standard curve to determine the concentration of thymolphthalein produced during the reaction. wordpress.com Enzyme activity is subsequently calculated based on the amount of product formed per unit of time under the specified assay conditions. This activity is typically expressed in units such as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg). sigmaaldrich.com
Comparative Analysis with Alternative Phosphatase Substrates
Thymolphthalein phosphate is one of several chromogenic substrates available for measuring phosphatase activity. Its performance is often compared with other common substrates, primarily p-nitrophenyl phosphate (pNPP) and alpha-naphthyl phosphate, to determine the most suitable option for a specific application.
The choice of substrate often depends on a balance between sensitivity (the ability to detect small amounts of enzyme activity) and specificity (the preference of the substrate for a particular enzyme or isoenzyme).
Specificity : Thymolphthalein monophosphate has been reported to be more specific for prostatic acid phosphatase (PAP) than alpha-naphthyl phosphate. psu.edu This enhanced specificity makes it a valuable tool in clinical diagnostics where distinguishing between phosphatase isoenzymes is important.
Sensitivity : While specific, thymolphthalein phosphate may not be the most sensitive substrate available. In a comparative study of substrates for alkaline phosphatase in enzyme immunoassays, a fluorogenic substrate (4-methylumbelliferyl phosphate) was found to be 6-7 times more sensitive than phenolphthalein (B1677637) monophosphate (a closely related compound) and 8-13 times more sensitive than p-nitrophenyl phosphate (pNPP). nih.gov This suggests that for applications requiring the highest detection limits, other substrates might be preferred.
| Substrate | Substrate Type | Relative Sensitivity Factor (vs. PMP) | Relative Sensitivity Factor (vs. pNPP) |
|---|---|---|---|
| 4-Methylumbelliferyl Phosphate (4MeUP) | Fluorogenic | ~6-7x higher | ~8-13x higher |
| Phenolphthalein Monophosphate (PMP) | Chromogenic | 1x (Reference) | ~1.3-1.9x higher |
| p-Nitrophenyl Phosphate (pNPP) | Chromogenic | ~0.5-0.8x | 1x (Reference) |
p-Nitrophenyl Phosphate (pNPP) : This is one of the most widely used substrates for assaying various phosphatases. neb.comwikipedia.org Upon hydrolysis, it yields p-nitrophenol, which produces a yellow color with a maximum absorbance at 405 nm under alkaline conditions. neb.comnih.govbiocompare.com
Advantages : pNPP is inexpensive, and the assay is simple and can be used over a wide linear range. wikipedia.orgnih.gov
Disadvantages : A primary drawback is its lack of specificity; it is a substrate for many different phosphatases, including alkaline, acid, and protein tyrosine phosphatases. neb.comnih.gov This makes it less suitable for studies requiring the differentiation of isoenzymes. nih.gov
Alpha-Naphthyl Phosphate (α-Naphthyl Phosphate) : This substrate is hydrolyzed to form alpha-naphthol. The product itself is not colored, so its detection requires a secondary coupling reaction. Typically, a diazonium salt (e.g., Fast Red TR) is included in the reaction mixture, which rapidly couples with the liberated alpha-naphthol to produce a colored azo dye. psu.eduthermofisher.com
Advantages : It allows for direct, continuous monitoring of the reaction. psu.edu It has been described as a preferred substrate for acid phosphatase due to its high molecular activity compared to thymolphthalein monophosphate. psu.edunih.gov
Disadvantages : The assay is more complex due to the requirement of a coupling agent. Furthermore, the use of certain diazonium dyes has raised safety concerns, leading some to seek alternatives like thymolphthalein phosphate. nih.gov One study found the sensitivity of an acid phosphatase assay using pNPP to be unsatisfactory (66%) compared to the assay using alpha-naphthylphosphate (approx. 90%). nih.gov
| Feature | Thymolphthalein Phosphate | p-Nitrophenyl Phosphate (pNPP) | Alpha-Naphthyl Phosphate |
|---|---|---|---|
| Product | Thymolphthalein | p-Nitrophenol | Alpha-naphthol |
| Detection Method | Direct colorimetry (alkaline pH) | Direct colorimetry (alkaline pH) | Requires coupling agent (e.g., diazonium salt) |
| Absorbance Max (nm) | ~595 nm | ~405 nm | Varies with coupling agent |
| Specificity | High for prostatic acid phosphatase psu.edu | Low, general phosphatase substrate neb.comnih.gov | Considered specific for prostatic acid phosphatase, but less so than thymolphthalein phosphate psu.edu |
| Key Advantage | High specificity, safer alternative to some methods nih.gov | Inexpensive, simple, wide linear range wikipedia.orgnih.gov | High molecular activity, allows continuous monitoring psu.edu |
Advantages and Limitations of Thymolphthalein Phosphate
Thymolphthalein phosphate, primarily as its disodium (B8443419) salt, serves as a widely utilized chromogenic substrate for the determination of phosphatase activity, particularly acid phosphatase and alkaline phosphatase. nih.govnih.gov Its application in clinical chemistry and biochemical assays is predicated on a set of distinct advantages and is counterbalanced by several notable limitations that require careful consideration for accurate and reproducible results.
Advantages:
One of the principal advantages of thymolphthalein phosphate is the direct nature of the assay. The enzymatic hydrolysis of the substrate releases thymolphthalein, which develops a distinct blue color under alkaline conditions. labtest.com.br This allows for a simple, direct photometric measurement of the reaction product. The color development is proportional to the enzyme's activity. labtest.com.br
A key methodological convenience is that a single step—altering the pH to an alkaline state—simultaneously halts the enzymatic reaction and initiates the color formation of the thymolphthalein product. labtest.com.br This simplifies the assay protocol and timing. The substrate itself exhibits good stability at room temperature, with minimal spontaneous hydrolysis, which contributes to low reagent blanks and greater accuracy. labtest.com.br The resulting end-point colorimetric assay is robust and well-suited for large-scale manual testing. labtest.com.br
Limitations:
Despite its utility, thymolphthalein phosphate is beset by significant limitations, primarily concerning substrate quality and purity. Research has shown substantial lot-to-lot variability among commercial suppliers. nih.govnih.gov Studies have found numerous batches to be "unacceptable" due to either excessive contamination with free thymolphthalein or a deficient amount of the active thymolphthalein monophosphate. nih.gov This inconsistency can lead to poor inter-laboratory performance and unreliable results. nih.gov
Another critical issue is the hygroscopic nature of the disodium salt, which readily absorbs water from the atmosphere. nih.gov This variable water content creates uncertainty in the actual formula weight, making it difficult to prepare substrate solutions of a precise molar concentration. nih.gov Furthermore, investigations have revealed that the substrate can form aggregates in the presence of serum, which may affect reaction kinetics. nih.gov Like many phosphatase assays, it does not distinguish between different sources of isoenzymes, which may be of clinical interest. biolabo.fr
Table 1: Summary of Research Findings on Thymolphthalein Phosphate as an Analytical Substrate
| Feature | Finding | Reference |
|---|---|---|
| Purity & Consistency | A comparative study of 14 commercial lots found 8 to be "unacceptable" due to impurities or deficient substrate content. | nih.gov |
| Hygroscopic Nature | The changing water content of the salt was identified as a major problem, causing uncertainty in the moles of substrate taken for analysis. | nih.gov |
| Reaction Kinetics | Substrate-velocity curves are affected by lot-to-lot purity variations. Plateau regions in these curves can result from substrate concentrations being well below Km and the formation of substrate aggregates in serum. | nih.gov |
| Assay Principle | The substrate is hydrolyzed to thymolphthalein, which turns blue in an alkaline solution (measured around 590 nm), allowing for direct end-point colorimetry. The pH shift both stops the reaction and develops the color. | labtest.com.br |
Integration into Automated Analytical Systems and High-Throughput Screening
The characteristics of the thymolphthalein phosphate assay lend themselves well to automation and have been integrated into various analytical platforms. The simplicity of the direct, end-point colorimetric measurement is a primary enabler for its use in automated systems designed to increase throughput and reduce manual intervention. researchgate.net
Integration into Automated Systems:
High-Throughput Screening (HTS):
In the context of drug discovery and enzyme inhibitor screening, high-throughput screening (HTS) assays are essential. nih.gov While specific HTS campaigns detailing the use of thymolphthalein phosphate are not as prominently documented as those using fluorogenic substrates (e.g., DiFMUP) or other chromogenic substrates (e.g., p-nitrophenyl phosphate), its properties make it a suitable candidate. mdpi.comsigmaaldrich.com HTS assays for phosphatases rely on artificial substrates that generate an easily detectable optical signal (colorimetric, fluorogenic, or luminogenic). nih.gov Thymolphthalein phosphate fits this requirement perfectly.
The direct, add-and-read nature of the assay minimizes steps, which is crucial for HTS formats, typically conducted in 96-well or higher-density plates. sigmaaldrich.comnih.gov Robotic liquid-handling systems can efficiently process large arrays of samples, making the thymolphthalein phosphate assay a practical and sensitive, nonradioactive method for screening large compound libraries for phosphatase inhibitors or activators. nih.govresearchgate.net
Table 2: Applicability of Thymolphthalein Phosphate in Automated and HTS Platforms
| Platform | Suitability and Rationale | Relevant Principles | Reference |
|---|---|---|---|
| Automated Analyzers | Successfully used in AutoAnalyzer systems for serum alkaline phosphatase. nih.gov The end-point colorimetric method is designated as suitable for automated methods. biolabo.fr | Automation replaces repetitive manual tasks, increases productivity, and reduces errors by integrating sample processing, testing, and analysis. | nih.govbiolabo.frresearchgate.net |
| Flow Injection Analysis (FIA) | The simple, color-producing reaction is adaptable to FIA systems for on-line monitoring, which are designed for rapid and sensitive measurements. | FIA systems automate the handling of sample and reagent zones, enabling high sampling frequency (e.g., 100 samples/hour). | nih.gov |
| High-Throughput Screening (HTS) | Suitable as an artificial chromogenic substrate. The direct, single-step color development protocol is compatible with robotic liquid handling systems and multiwell plate formats. | HTS for phosphatases utilizes substrates that produce an optical signal upon dephosphorylation. The goal is to rapidly screen large libraries of compounds. | nih.govsigmaaldrich.comnih.gov |
Factors Influencing Enzymatic Hydrolysis and Assay Performance
Buffer Systems and pH Control
The choice of buffer system and the precise control of pH are paramount in assays measuring alkaline phosphatase (ALP) activity using thymolphthalein (B86794) monophosphate. The pH not only affects the enzyme's catalytic activity but also the stability of the substrate and the chromogenic properties of the liberated thymolphthalein.
Several buffers have been investigated for use in alkaline phosphatase assays, including diethanolamine, ethylaminoethanol, and tris(hydroxymethyl)aminomethane (Tris). nih.gov Diethanolamine buffer, at a concentration of 1.0 M and a pH of 9.8, is commonly used and has been shown to be effective. niscpr.res.in In some methodologies, a buffer containing up to 330 mmol/L at a pH of 10-10.5 is utilized. nih.gov The optimal pH can also be influenced by the substrate concentration itself. For instance, with ammonium (B1175870) thymolphthalein monophosphate, maximum alkaline phosphatase activity is achieved at a pH of 10.1 with a substrate concentration between 4.0 and 5.0 mmol/liter.
It is crucial to note that the stability of thymolphthalein monophosphate is pH-dependent; it is stable in neutral-to-alkaline buffers but undergoes degradation in acidic conditions. nih.gov The final step in many assays involves raising the pH to develop the characteristic blue color of the thymolphthalein product and simultaneously stop the enzymatic reaction. nih.gov
| Buffer System | Typical pH Range | Typical Concentration | Notes |
|---|---|---|---|
| Diethanolamine | 9.8 - 10.5 | Up to 1.0 M | Commonly used for alkaline phosphatase assays. nih.govniscpr.res.in |
| Ethylaminoethanol | Not specified | Not specified | Has been shown to support high enzyme activity. nih.gov |
| Carbonate-Bicarbonate | ~10.0 | 50 mmol/L | Used in some assay formulations. |
Impact of Surfactants and Proteins on Enzyme Kinetics
The presence of surfactants and proteins in the assay medium can significantly modulate the kinetics of enzymatic hydrolysis of thymolphthalein phosphate (B84403). Their effects can be complex, ranging from enhancement of enzyme activity to inhibition.
Research has shown that the interaction of alkaline phosphatase with various surfactants, including anionic, cationic, and non-ionic types, can alter its activity. Anionic surfactants have been observed to markedly decrease enzyme activity, while cationic surfactants are less effective in this regard. researchgate.net Non-ionic surfactants, such as Triton X-100, have been reported to have no significant effect on the activity of some enzymes. researchgate.net However, in the context of disc electrophoresis, Triton X-100 has been shown to increase the electrophoretic mobility of alkaline phosphatase.
Proteins present in biological samples, such as serum albumin, can also influence the assay. In some instances, proteins can enhance the rate of hydrolysis. This has been attributed to the formation of a complex between the substrate and the protein, which may present the substrate to the enzyme in a more favorable conformation for hydrolysis.
The specific impact of these molecules is dependent on their concentration and the nature of the enzyme. Therefore, when developing or performing an assay with thymolphthalein phosphate, disodium (B8443419) salt, it is essential to consider the potential effects of any surfactants or proteins present in the sample or reagents.
| Compound Type | Example | General Effect on Alkaline Phosphatase Activity | Reference |
|---|---|---|---|
| Anionic Surfactant | Sodium dodecyl sulphate | Marked decrease in activity | researchgate.net |
| Cationic Surfactant | Hexadecyltrimethylammonium bromide | Less effective at decreasing activity compared to anionic surfactants | researchgate.net |
| Non-ionic Surfactant | Triton X-100 | Generally no effect on activity, but can alter electrophoretic mobility | researchgate.net |
| Protein | Serum Albumin | Can enhance the rate of hydrolysis |
Substrate Stability and Preparation for Research Applications
The stability of the substrate solution and the availability of different salt forms with enhanced properties are crucial for the reliability and versatility of research applications.
Thymolphthalein monophosphate, disodium salt, is valued for its stability, which contributes to the reliability of enzymatic assays. The disodium salt hydrate (B1144303) form is resistant to spontaneous hydrolysis at room temperature, which ensures the longevity of the reagent. nih.gov For optimal long-term storage, the lyophilized powder should be kept at –20°C under desiccated conditions. nih.gov
When prepared as a working solution, it is recommended to create aliquots and store them frozen at –80°C to prevent degradation from hydrolysis or enzymatic activity. nih.gov The stability of the substrate in solution is also pH-dependent, with greater stability observed in neutral to alkaline conditions. nih.gov Acidic environments can lead to the degradation of the compound. nih.gov While the sodium salt is highly soluble, it is generally more stable under refrigeration. The ammonium salt of thymolphthalein monophosphate has been reported to be a more stable substrate, resulting in more stable working reagents compared to the sodium salt.
To improve properties such as solubility and stability, various amine salts of thymolphthalein monophosphate can be prepared. A general method involves starting with a less soluble salt, such as magnesium thymolphthalein monophosphate, and converting it to the desired amine salt. psu.edu
The process typically begins with the liberation of the free acid form of thymolphthalein monophosphate. This can be achieved by suspending the magnesium salt in an acidic solution, such as 2 M HCl, and then extracting the resulting thymolphthalein monophosphoric acid into an organic solvent like diethyl ether. psu.edu After drying the organic phase, a solution of the desired amine (e.g., 2-amino-2-methyl-1,3-propandiol) in a suitable solvent system (e.g., methanol (B129727) and diethyl ether) is added. psu.edu This leads to the precipitation of the amine salt, which can then be collected, washed, and dried. psu.edu
This procedure can be adapted to start with thymolphthalein phosphate, disodium salt, by first converting it to the free acid. The resulting amine salts are often white to off-white, free-flowing, stable, and non-hygroscopic powders, with some, like the 2-amino-2-methyl-1,3-propandiol salt, offering superior solubility and ease of preparation. psu.edu
Interference Considerations in Complex Biological Matrices
When measuring phosphatase activity in complex biological samples such as serum or plasma, the potential for interference from endogenous substances is a significant concern. These interferences can lead to inaccurate assay results.
Common sources of interference in clinical chemistry assays include hemolysis, icterus (high bilirubin), and lipemia (high lipids). medpace.com
Hemolysis: The release of hemoglobin and other intracellular components from red blood cells can interfere with spectrophotometric measurements. The absorption maximum of thymolphthalein is approximately 595 nm, which helps to minimize interference from hemoglobin, whose absorption peak is around 540 nm. nih.gov However, severe hemolysis can still impact results.
Icterus: High levels of bilirubin (B190676) can cause spectral interference. For assays using thymolphthalein monophosphate, bilirubin levels up to 38 mg/dL have been reported to not cause significant interference. nih.gov
Lipemia: High concentrations of lipids can cause turbidity, which interferes with light transmission and can affect spectrophotometric readings. Triglyceride levels up to 250 mg/dL have been shown to not significantly interfere with thymolphthalein-based assays. nih.gov
Furthermore, certain components of the blood collection and processing tubes, such as anticoagulants like citrate (B86180), oxalate, and EDTA, can inhibit alkaline phosphatase activity by chelating magnesium ions, which are essential cofactors for the enzyme. nih.gov The presence of other endogenous proteins can also influence the assay, as discussed in section 4.2. It is crucial to be aware of these potential interferences and to take appropriate measures, such as using appropriate sample collection tubes and implementing procedures to minimize the effects of interfering substances.
| Interfering Substance | Mechanism of Interference | Reported Non-Interfering Level (in Thymolphthalein Phosphate Assays) | Reference |
|---|---|---|---|
| Hemoglobin (from Hemolysis) | Spectral interference | Minimized due to different absorption maxima (Thymolphthalein ~595 nm, Hemoglobin ~540 nm) | nih.gov |
| Bilirubin (Icterus) | Spectral interference | Up to 38 mg/dL | nih.gov |
| Triglycerides (Lipemia) | Turbidity and light scattering | Up to 250 mg/dL | nih.gov |
| Anticoagulants (Citrate, Oxalate, EDTA) | Chelation of Mg2+ cofactor | These are known inhibitors | nih.gov |
Future Directions in Research Utilizing Thymolphthalein Phosphate, Disodium Salt
Development of Novel Analytical Assays
The primary application of thymolphthalein (B86794) phosphate (B84403), disodium (B8443419) salt, lies in its role as a substrate for measuring the activity of enzymes like alkaline phosphatase (ALP) and acid phosphatase (ACP). labtest.com.brontosight.ai The development of assays using this compound has provided simple, precise, and stable methods for enzyme quantification in clinical and research settings. oup.comoup.com
The fundamental principle of these assays involves the enzymatic hydrolysis of the thymolphthalein monophosphate by a phosphatase enzyme. This reaction liberates thymolphthalein. labtest.com.broup.com In a subsequent step, the pH of the medium is increased, which serves two purposes: it stops the enzymatic reaction and converts the liberated thymolphthalein into its blue-colored dianion form. labtest.com.broup.comwikipedia.org The intensity of the blue color, measured photometrically at approximately 595 nm, is directly proportional to the enzyme's activity. labtest.com.brwikipedia.org
One of the key advantages of this method is the stability of the substrate, which does not undergo significant spontaneous hydrolysis at room temperature. labtest.com.br This allows for the use of endpoint colorimetry, making it suitable for large-scale manual testing. labtest.com.br Research has demonstrated excellent linearity and high precision with this method. oup.com
A significant area of development has been in creating assays with greater specificity. For instance, sodium thymolphthalein monophosphate has been used to develop an assay more specific for the prostatic isoenzyme of acid phosphatase compared to other commonly used methods. oup.comnih.gov This enhanced specificity is crucial for accurate diagnostic applications.
Future research in this area could focus on adapting this assay chemistry for high-throughput screening platforms and microfluidic devices, further enhancing efficiency and reducing sample volume requirements.
| Parameter | Description | Reference |
|---|---|---|
| Principle | Enzymatic hydrolysis of thymolphthalein monophosphate releases thymolphthalein, which turns blue in an alkaline solution. | labtest.com.br |
| Measurement | The blue color intensity is measured photometrically (approx. 595 nm) and is proportional to enzyme activity. | labtest.com.brwikipedia.org |
| Enzymes Assayed | Alkaline Phosphatase (ALP), Acid Phosphatase (ACP) | oup.comnih.gov |
| Key Advantages | Substrate stability, assay simplicity, high precision, and suitability for endpoint measurement. | labtest.com.broup.comoup.com |
| Specificity Example | Demonstrated greater specificity for prostatic acid phosphatase compared to other substrates. | oup.comnih.gov |
Exploration in Enzyme Mechanism Studies
Thymolphthalein phosphate serves as a valuable tool for investigating the fundamental mechanisms of phosphatase enzymes. By acting as a substrate, it allows researchers to study the kinetics and regulatory features of enzymes like alkaline phosphatase. researchgate.netdntb.gov.ua Studies have utilized this substrate to examine the effects of various factors on enzyme activity, including pH, buffer composition and molarity, temperature, and the concentration of cofactors like magnesium. oup.com
The rate of thymolphthalein liberation provides a direct measure of the enzyme's catalytic efficiency under different conditions. labtest.com.br For example, research has shown that the activity of tissue-nonspecific alkaline phosphatase (TNSALP) increases at higher pH levels, which is attributed to both increased catalytic efficiency and a higher number of active enzyme molecules. nih.gov While some advanced single-molecule studies have employed fluorogenic substrates like 4-methylumbelliferyl phosphate, the principles are transferable, and the chromogenic nature of thymolphthalein phosphate offers a simpler, more accessible method for bulk enzyme studies. nih.gov
The straightforward nature of the assay allows for detailed kinetic analysis, including the determination of Michaelis-Menten parameters, which are essential for characterizing enzyme-substrate interactions. The expression of alkaline phosphatase activity is often reported in units such as μmol of thymolphthalein released per hour per milligram of protein, providing a standardized measure of enzymatic function in various biological contexts, such as in studies of osteoblastic differentiation. researchgate.netresearchgate.net
Future work could employ thymolphthalein phosphate in comparative studies of different phosphatase isozymes or in investigating the mechanisms of enzyme inhibitors and activators. Its reliability makes it an excellent substrate for screening compound libraries for potential modulators of phosphatase activity.
| Research Area | Utility of Thymolphthalein Phosphate | Reference |
|---|---|---|
| Kinetic Analysis | Used to determine the rate of enzymatic hydrolysis under varying conditions (pH, temperature, cofactors). | oup.com |
| Enzyme Characterization | Allows for the determination of key kinetic parameters like Michaelis-Menten constants. | nih.gov |
| Standardized Activity Measurement | Enables quantification of enzyme activity, often expressed as μmol of thymolphthalein liberated per unit time/protein. | researchgate.net |
| Inhibitor/Activator Screening | Provides a reliable method for testing the effects of various compounds on phosphatase activity. | nih.gov |
Potential for Biosensor Development
The properties of the thymolphthalein phosphate-phosphatase system present a strong potential for its integration into biosensor devices. A biosensor typically combines a biological recognition element (e.g., an enzyme) with a signal transducer. The enzymatic reaction of alkaline phosphatase on thymolphthalein phosphate, which results in a distinct and measurable color change, is a classic example of a signal transduction mechanism. labtest.com.brgspchem.com
The development of a biosensor based on this system would likely involve the immobilization of the alkaline phosphatase enzyme onto a solid support, such as a test strip, nanoparticle, or electrode surface. When this surface is exposed to a sample containing thymolphthalein phosphate, the enzyme would catalyze the hydrolysis, and the subsequent addition of an alkaline solution would generate the blue color indicative of a positive reaction.
The true potential lies in developing indirect or competitive biosensors. For example, if a target analyte is an inhibitor of alkaline phosphatase, its presence in a sample would lead to a decrease or absence of the blue color, allowing for its quantification. Conversely, this system could be integrated into enzyme-linked immunosorbent assays (ELISAs), where alkaline phosphatase is a common reporter enzyme conjugated to a secondary antibody. While other substrates like p-nitrophenyl phosphate and phenolphthalein (B1677637) monophosphate are also used, the stability and distinct color transition of thymolphthalein make it an attractive candidate for developing simple, visual, and semi-quantitative biosensors for point-of-care diagnostics or environmental monitoring. gspchem.comaku.edu
Future research would need to focus on optimizing enzyme immobilization techniques to ensure stability and activity, as well as on designing microfluidic or paper-based platforms to create low-cost, portable biosensor devices.
Q & A
Q. How is thymolphthalein phosphate, disodium salt synthesized, and what are critical purity considerations?
Thymolphthalein phosphate, disodium salt (TMP) is typically synthesized via phosphorylation of thymolphthalein using phosphoric acid derivatives under controlled alkaline conditions. Critical purity parameters include residual thymolphthalein (unreacted starting material) and water content, as the compound is hygroscopic. Spectrophotometric analysis at 445 nm and 595 nm can detect excess thymolphthalein, while liquid chromatography (LC) with UV detection at 254 nm quantifies TMP purity .
Q. What are the standard protocols for preparing TMP-based assay buffers in enzymatic studies?
For acid phosphatase assays, dissolve TMP in a buffer system (e.g., citrate-phosphate, pH 5.0–6.0) at 0.5–1.0 mM. Include divalent cations (e.g., Mg²⁺) to stabilize enzymatic activity. Pre-filter buffers through 0.22 µm membranes to remove particulates. Validate buffer stability via spectrophotometric baseline scans (250–600 nm) to detect degradation or contamination .
Q. How is TMP used as a substrate for prostatic acid phosphatase (PAP) activity measurement?
TMP is hydrolyzed by PAP to release thymolphthalein, which is quantified spectrophotometrically at 595 nm after alkalization. Optimize reaction conditions: 30–37°C incubation for 15–30 min, followed by NaOH addition (0.1–0.2 M final concentration) to stop the reaction and enhance chromogen intensity. Calibrate using a PAP standard curve (0–100 U/L) .
Advanced Research Questions
Q. How can inter-laboratory variability in TMP-based assays be minimized?
Variability arises from inconsistent substrate purity and hygroscopicity. Implement the following:
- Lot validation : Use LC to verify TMP ≥95% purity and thymolphthalein ≤0.5% (w/w) .
- Moisture control : Store TMP in desiccators with anhydrous CaCl₂; pre-dry aliquots at 60°C for 2 hr before weighing .
- Cross-calibration : Compare enzymatic activity of new lots against a reference lot using pooled human serum samples .
Q. What advanced analytical methods resolve discrepancies in TMP degradation during long-term storage?
Discrepancies in degradation rates can be analyzed via:
- Stability-indicating LC : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 30:70 v/v) to separate TMP from degradation products (e.g., free thymolphthalein). Monitor at 254 nm .
- Accelerated stability testing : Incubate TMP solutions at 40°C/75% RH for 4 weeks; compare degradation kinetics to room-temperature controls .
Q. How does the choice of phosphate buffer system (e.g., dibasic vs. monobasic salts) affect TMP-based assay performance?
Dibasic sodium phosphate (Na₂HPO₄) buffers (pH 6.0–7.5) enhance TMP solubility but may chelate Mg²⁺, reducing enzymatic activity. Monobasic salts (NaH₂PO₄) are preferred for acidic pH ranges (4.5–5.5). Validate ion strength (0.05–0.1 M) via activity assays with and without Mg²⁺ supplementation .
Q. What strategies improve the sensitivity of TMP in low-abundance phosphatase detection?
- Signal amplification : Couple TMP hydrolysis with β-galactosidase-secondary antibody conjugates in ELISA-like workflows.
- Fluorogenic derivatives : Synthesize thymolphthalein analogs with fluorophores (e.g., fluorescein) via ester linkage, enabling dual spectrophotometric/fluorometric detection .
Methodological Troubleshooting
Q. How to address inconsistent molarity calculations due to TMP hygroscopicity?
Q. What controls are essential to validate TMP specificity in complex biological matrices?
Include:
- Blank controls : Matrices without TMP to assess background chromogen activity.
- Inhibition controls : Add tartrate (10 mM) to suppress acid phosphatase activity.
- Spike-recovery : Add known TMP concentrations to serum/lysates; target recovery = 90–110% .
Safety and Compliance
Q. What are the key safety protocols for handling TMP in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
